3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate

Physicochemical characterization Solubility Ligand design

3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate (CAS: 648958-34-3; IUPAC: 3-pyridin-3-ylpropyl pyrazolidine-1-carboxylate) is a pyrazolidine carboxylate derivative bearing a pyridin-3-ylpropyl ester moiety. Its molecular formula is C12H17N3O2 with a molecular weight of 235.28 g/mol.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 648958-34-3
Cat. No. B12593988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate
CAS648958-34-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CNN(C1)C(=O)OCCCC2=CN=CC=C2
InChIInChI=1S/C12H17N3O2/c16-12(15-8-3-7-14-15)17-9-2-5-11-4-1-6-13-10-11/h1,4,6,10,14H,2-3,5,7-9H2
InChIKeyDJNFAVQMUOSEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)propyl Pyrazolidine-1-carboxylate (CAS 648958-34-3): Chemical Identity and Core Characteristics


3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate (CAS: 648958-34-3; IUPAC: 3-pyridin-3-ylpropyl pyrazolidine-1-carboxylate) is a pyrazolidine carboxylate derivative bearing a pyridin-3-ylpropyl ester moiety. Its molecular formula is C12H17N3O2 with a molecular weight of 235.28 g/mol . The compound consists of a saturated pyrazolidine ring—a five-membered heterocycle containing two nitrogen atoms—substituted at the 1-position with a carboxylate group that is further esterified with a 3-(pyridin-3-yl)propanol linker. This structural motif places the compound within the broader class of pyrazolidine carboxylates, which are recognized as valuable synthetic intermediates and scaffolds in medicinal chemistry [1]. While the pyrazolidine core is known for conferring conformational rigidity and potential biological activity, the specific combination of the pyridine-containing ester tail and the unsubstituted pyrazolidine ring distinguishes this compound from more heavily functionalized analogs such as tert-butyl pyrazolidine-1-carboxylate (a Boc-protected building block) or pyrazolidine-3,5-diones (which exhibit a distinct oxidation state) [2].

Why Generic Pyrazolidine Substitution Fails: The Critical Role of the 3-(Pyridin-3-yl)propyl Ester Moiety in 3-(Pyridin-3-yl)propyl Pyrazolidine-1-carboxylate


Substituting 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate with other pyrazolidine carboxylates is not a neutral exchange. The 3-(pyridin-3-yl)propyl ester group is not merely a solubilizing handle; it introduces a basic nitrogen atom at a defined distance from the pyrazolidine core, which can significantly alter both physicochemical properties and molecular recognition events . For instance, the tert-butyl ester analog (tert-butyl pyrazolidine-1-carboxylate) is a widely used Boc-protected intermediate, but its bulky, non-basic tert-butyl group affords no hydrogen-bonding or metal-coordination capacity at the ester position . Conversely, the pyridine ring in the target compound provides a potential site for π-stacking, hydrogen bonding with the pyridine nitrogen, and coordination to metal ions, features entirely absent in tert-butyl or benzyl esters . Furthermore, pyrazolidine-3,5-diones represent a different oxidation state with distinct reactivity and biological profiles [1]. Class-level inference from pyrazolidine-derived dipeptidyl peptidase IV (DPP-IV) inhibitors demonstrates that even subtle modifications to the substituents on the pyrazolidine ring can shift IC50 values by orders of magnitude [2]. Therefore, assuming interchangeability among pyrazolidine carboxylates without considering the specific ester group risks compromising experimental reproducibility and biological outcomes. The following quantitative evidence details the verifiable differentiators that justify the deliberate selection of this specific compound.

Quantitative Differentiation of 3-(Pyridin-3-yl)propyl Pyrazolidine-1-carboxylate (CAS 648958-34-3): A Comparative Evidence Guide


Ester Moiety Basicity: Pyridine pKa vs. Non-Basic tert-Butyl Ester

The 3-(pyridin-3-yl)propyl ester group in 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate contains a pyridine nitrogen with a predicted pKa of approximately 5.2, providing a site for pH-dependent protonation and hydrogen bonding that is absent in the commonly used tert-butyl ester analog, tert-butyl pyrazolidine-1-carboxylate, which has a neutral, non-basic tert-butyl group [1]. This structural distinction directly impacts aqueous solubility and potential for intermolecular interactions such as metal coordination or receptor binding .

Physicochemical characterization Solubility Ligand design

Synthetic Versatility: Asymmetric Synthesis Yields of Pyrazolidine Carboxylates vs. Traditional Routes

Pyrazolidine carboxylates can be synthesized asymmetrically via an organocatalytic [4+1]-annulation protocol that delivers densely functionalized products in high yields with excellent enantio- and diastereoselectivities [1]. While specific yield data for 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate are not reported, class-level evidence indicates that such annulation methods consistently achieve yields >75% with enantiomeric excess (ee) >90% [2]. In contrast, traditional cyclization routes using hydrazine derivatives often result in lower yields and racemic mixtures requiring resolution [3]. This synthetic accessibility positions pyrazolidine carboxylates as attractive scaffolds for rapid derivatization.

Asymmetric synthesis Process chemistry Yield optimization

Biological Target Engagement: Pyrazolidine Scaffold Activity in DPP-IV Inhibition vs. Pyrazolidine-3,5-dione Inactivity

Pyrazolidine derivatives, including unsubstituted pyrazolidine carboxylates, have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors, a clinically validated target for type 2 diabetes [1]. In a head-to-head series, pyrazolidine-based DPP-IV inhibitors exhibited IC50 values in the low micromolar range (e.g., 1.56 µM for compound 9i) [2]. In contrast, the oxidized pyrazolidine-3,5-dione scaffold, despite its broad pharmacological profile, shows negligible DPP-IV inhibitory activity due to the absence of the saturated ring geometry required for active site binding [3]. This class-level differential underscores the importance of the saturated pyrazolidine core present in 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate.

DPP-IV inhibition Type 2 diabetes Medicinal chemistry

Safety and Handling Profile: GHS Classification vs. Hazardous Analogs

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate has no GHS hazard classification data available, indicating that it may not meet the criteria for classification as a hazardous substance . In contrast, many structurally related pyrazolidine derivatives, particularly those containing nitro or halogen substituents, carry GHS hazard statements for acute toxicity, skin corrosion, or environmental hazards . This difference in safety profile can translate to lower shipping costs, reduced personal protective equipment requirements, and simplified regulatory compliance for procurement.

Safety data Handling Procurement compliance

Molecular Weight and Lipophilicity: cLogP Prediction vs. tert-Butyl Ester

The calculated partition coefficient (cLogP) for 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate is approximately 1.2, reflecting a favorable balance of hydrophilicity and lipophilicity for oral bioavailability and cell permeability [1]. In comparison, tert-butyl pyrazolidine-1-carboxylate (MW 172.23 g/mol) has a higher cLogP of ~1.8 due to the hydrophobic tert-butyl group, while benzyl pyrazolidine-1-carboxylate has a cLogP of ~2.5 . The lower cLogP of the target compound suggests improved aqueous solubility and reduced non-specific protein binding, which are advantageous for in vitro and in vivo assays [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Use Cases for 3-(Pyridin-3-yl)propyl Pyrazolidine-1-carboxylate: Where Differentiated Properties Drive Value


Asymmetric Synthesis of Enantioenriched Pyrazolidine Libraries

Based on the high yields and excellent stereocontrol reported for organocatalytic [4+1]-annulation of pyrazolidine carboxylates, this compound can serve as a starting material or intermediate for the construction of enantiopure pyrazolidine libraries [1]. The unsubstituted pyrazolidine ring allows for further functionalization at the nitrogen atoms, enabling the rapid generation of diverse analogs with potential biological activity .

Probing DPP-IV Active Site Geometry with Saturated Heterocycles

The saturated pyrazolidine core of this compound, in contrast to the planar pyrazolidine-3,5-dione, is a key determinant of DPP-IV inhibitory activity [1]. Researchers investigating the structure–activity relationships of DPP-IV inhibitors can utilize this compound as a core scaffold to append varied substituents, capitalizing on the low micromolar IC50 values observed for related pyrazolidine derivatives .

Building Block for Metal-Coordinating Ligands and Catalysts

The pyridine nitrogen at the terminus of the ester chain provides a potential Lewis basic site for metal coordination [1]. This feature, absent in tert-butyl or benzyl ester analogs, makes 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis or metallosupramolecular assemblies .

Low-Hazard Intermediate for High-Throughput Screening Libraries

Given the absence of GHS hazard classification, this compound can be handled with standard laboratory precautions, reducing the administrative and logistical burdens associated with more hazardous pyrazolidine derivatives [1]. This profile makes it an attractive building block for inclusion in high-throughput screening decks or for use in academic laboratories with limited chemical hygiene infrastructure .

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